
tert-Butyl (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical industries due to their pleasant fragrances and flavors. This particular compound is characterized by its tert-butyl group and a dioxolane ring, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
tert-Butyl (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Reduction: Lithium aluminum hydride, dry ether.
Substitution: Various nucleophiles, solvents like acetone or ethanol.
Major Products Formed
Hydrolysis: Carboxylic acid and tert-butyl alcohol.
Reduction: Corresponding alcohol.
Substitution: Depending on the nucleophile used, various substituted products.
科学研究应用
Chemistry
In chemistry, tert-Butyl (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
The compound may be used in biological studies to investigate the effects of esters on biological systems. Its interactions with enzymes and other biomolecules can provide insights into metabolic pathways.
Medicine
In medicine, esters like this compound are explored for their potential therapeutic properties. They may be used in drug formulation to enhance the solubility and stability of active pharmaceutical ingredients.
Industry
Industrially, this compound can be used in the production of fragrances, flavors, and other specialty chemicals. Its pleasant aroma makes it a valuable ingredient in perfumery and flavoring agents.
作用机制
The mechanism of action of tert-Butyl (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes that catalyze ester hydrolysis, leading to the formation of carboxylic acids and alcohols. The pathways involved in these reactions are crucial for understanding its effects on living organisms.
相似化合物的比较
Similar Compounds
tert-Butyl acetate: A simple ester with similar functional groups but lacking the dioxolane ring.
Ethyl (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate: Similar structure but with an ethyl group instead of a tert-butyl group.
Methyl (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate: Similar structure but with a methyl group instead of a tert-butyl group.
Uniqueness
tert-Butyl (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate is unique due to the presence of both the tert-butyl group and the dioxolane ring. This combination imparts distinct chemical properties, making it valuable in various applications.
属性
分子式 |
C11H18O5 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC 名称 |
tert-butyl 2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate |
InChI |
InChI=1S/C11H18O5/c1-10(2,3)15-8(12)6-7-9(13)16-11(4,5)14-7/h7H,6H2,1-5H3 |
InChI 键 |
MEHKDRCBPQJMEH-UHFFFAOYSA-N |
规范 SMILES |
CC1(OC(C(=O)O1)CC(=O)OC(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N2-[2-[Boc-(methyl)amino]ethyl]-6-methoxy-N2-methyl-5-nitropyridine-2,3-diamine](/img/structure/B13679980.png)
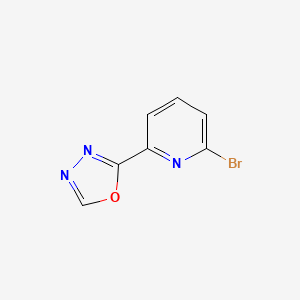
![2,4-Dichloro-6-[(phenylamino)methyl]phenol](/img/structure/B13679994.png)

![2-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanone Hydrochloride](/img/structure/B13680014.png)
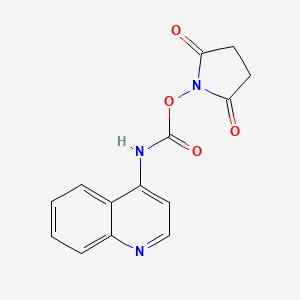
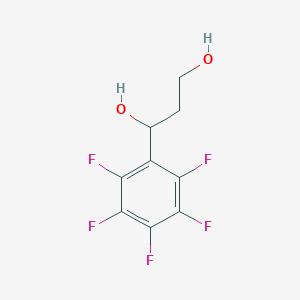
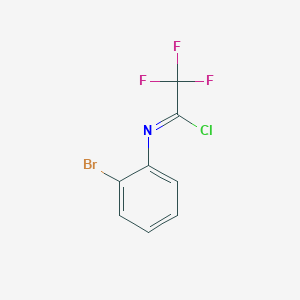

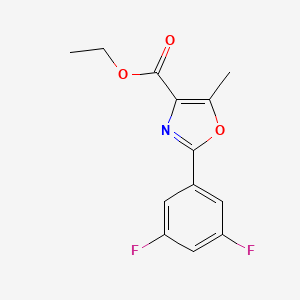
![3-[4-[2-(2,6-Dioxo-3-piperidyl)-1,3-dioxo-5-isoindolinyl]-1-piperazinyl]propanoic Acid](/img/structure/B13680045.png)
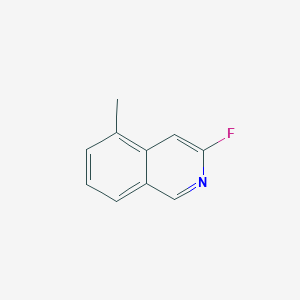
![2-Amino-9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyloctahydrofuro[3,2-f][1,5,2,4]dioxadisilocin-8-yl]-1H-purin-6(9H)-one](/img/structure/B13680049.png)
![6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13680060.png)
